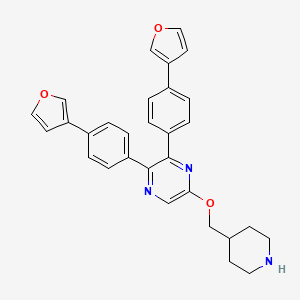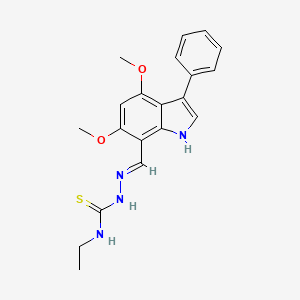
AChE-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions and memory.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-8 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a mixture of acetic acid and water
Catalyst: Manganese(III) acetate
The reaction proceeds through the formation of a radical intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC and NMR spectroscopy
Chemical Reactions Analysis
Types of Reactions
AChE-IN-8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxidized form.
Reduction: Reducing agents can convert this compound back to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Scientific Research Applications
AChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying radical cyclization reactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems, including cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cognitive functions and memory.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
Mechanism of Action
AChE-IN-8 exerts its effects by inhibiting the enzyme acetylcholinesterase. The mechanism involves:
Binding: this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine.
Inhibition: This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions.
Molecular Targets: The primary molecular target is acetylcholinesterase, but this compound may also interact with other proteins and receptors involved in cholinergic signaling pathways.
Comparison with Similar Compounds
AChE-IN-8 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. While all these compounds share the common goal of inhibiting acetylcholinesterase, this compound is unique due to its:
Structure: this compound has a distinct chemical structure that allows for specific interactions with acetylcholinesterase.
Potency: It exhibits higher potency and selectivity compared to some other inhibitors.
Applications: Its unique properties make it suitable for a broader range of applications in research and industry.
Similar Compounds
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based inhibitor that provides dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase and also modulates nicotinic receptors.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+ |
InChI Key |
IHBOSFVKZFSQRM-FSJBWODESA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
Canonical SMILES |
CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



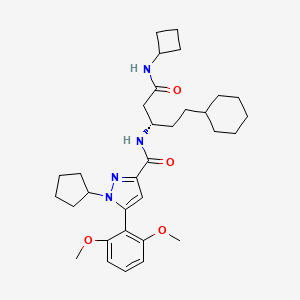

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
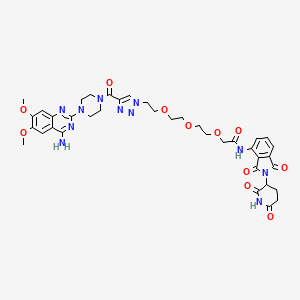
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)

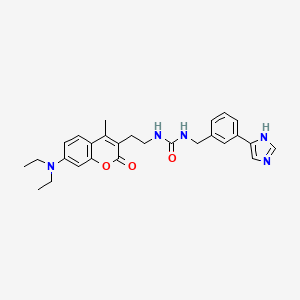

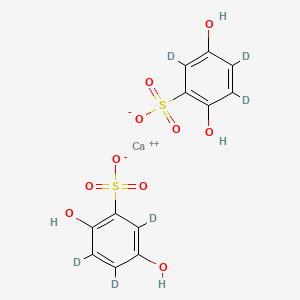

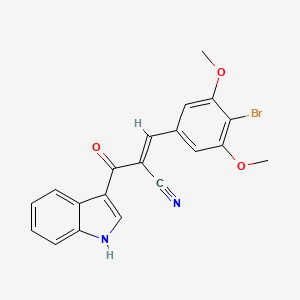
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
